Phenethyl glucosinolate potassium

Übersicht

Beschreibung

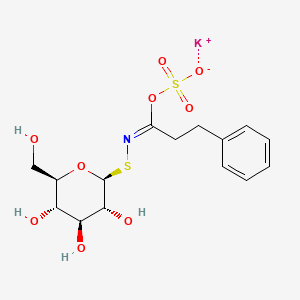

Phenethyl glucosinolate potassium is a glucosinolate natural compound found in cruciferous vegetables . It is the parent compound of phenethyl isothiocyanate (PEITC) and exhibits antioxidative, anticancer chemotherapeutic, and chemopreventive activities . In vitro, phenethyl glucosinolate scavenges radicals and protects LDL from oxidation .

Molecular Structure Analysis

Phenethyl glucosinolate potassium has a molecular formula of C15H20KNO9S2 . Its molecular weight is 461.6 g/mol . The compound’s structure includes a potassium ion, a phenylethyl group, and a glucosinolate moiety .

Physical And Chemical Properties Analysis

Phenethyl glucosinolate potassium has a molecular weight of 461.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 11 . The compound has a rotatable bond count of 8 . Its exact mass is 461.02165505 g/mol , and its monoisotopic mass is also 461.02165505 g/mol .

Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

Phenethyl glucosinolate potassium: exhibits significant antioxidative activities. It scavenges free radicals and protects low-density lipoproteins (LDL) from oxidation . This is crucial because oxidized LDL is a key factor in the development of atherosclerosis, a leading cause of cardiovascular diseases.

Cancer Chemoprevention

Research has shown that this compound has potential in cancer chemoprevention. It may inhibit the initiation and progression of cancerous cells through its ability to modulate enzymatic pathways involved in carcinogen detoxification .

Anti-inflammatory Effects

The anti-inflammatory effects of Phenethyl glucosinolate potassium are notable. It can modulate inflammatory pathways, which may be beneficial in the treatment of chronic inflammatory diseases .

Neuroprotective Potential

There is growing interest in the neuroprotective potential of glucosinolatesPhenethyl glucosinolate potassium could play a role in protecting neuronal cells against oxidative stress and inflammation, which are contributing factors to neurodegenerative diseases .

Dietary Source and Metabolism

As a compound found in cruciferous vegetables, Phenethyl glucosinolate potassium is a part of the diet and is metabolized in the body to various bioactive forms. Understanding its metabolism can lead to the development of dietary strategies for disease prevention .

Role in Chronic Disease Management

A diet rich in glucosinolates, such as Phenethyl glucosinolate potassium , is associated with a reduced incidence of chronic diseases. This is due to their overall health-promoting properties, including the aforementioned antioxidative and anti-inflammatory effects .

Safety and Hazards

Wirkmechanismus

Target of Action

Phenethyl glucosinolate potassium is a synthetic potassium salt of gluconasturtiin . It is found in cruciferous vegetables and is one of the numerous glucosinolates widely distributed in these vegetables . The primary target of Phenethyl glucosinolate potassium is Cytochrome P450 , a family of enzymes that play a key role in the metabolism of drugs and other substances in the body.

Mode of Action

Phenethyl glucosinolate potassium acts as an inhibitor of Cytochrome P450 . It interacts with its targets and results in changes in the membrane properties of the bacteria, decreasing their surface charge and compromising the integrity of the cytoplasmatic membrane . This leads to potassium leakage and propidium iodide uptake .

Biochemical Pathways

Phenethyl glucosinolate potassium affects the biochemical pathways related to the metabolism of drugs and other substances in the body, primarily through its inhibition of Cytochrome P450 . It also impacts the glucosinolate biosynthesis pathway , which is generally characterized into four stages: chain elongation of selected precursor amino acids, core structure formation, secondary modifications, and side chain modifications .

Pharmacokinetics

It is known to be soluble in water , which may impact its bioavailability.

Result of Action

The result of Phenethyl glucosinolate potassium’s action is the disruption of bacterial cell membranes . This disruption leads to changes in the bacteria’s physiological indices, including membrane integrity, intracellular potassium release, physicochemical surface properties, and surface charge . These changes can have strong antimicrobial potential against the bacteria tested .

Action Environment

The action of Phenethyl glucosinolate potassium can be influenced by environmental factors. For example, the formation of nitriles, one of the breakdown products of glucosinolates, is favored by acidic pH and the presence of ferrous ions (Fe 2+) in the environment . Additionally, the enzyme myrosinase, which hydrolyzes glucosinolates to form various metabolites, can be inactivated when cruciferous vegetables are cooked before consumption . This can impact the bioavailability and efficacy of Phenethyl glucosinolate potassium.

Eigenschaften

IUPAC Name |

potassium;[(E)-C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-16-11(25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQJXSDRCFVICE-SWKZEUNZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NSC2C(C(C(C(O2)CO)O)O)O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N\S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20KNO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B1368480.png)

![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)